Cas no 225938-47-6 (4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-)

4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)- structure
225938-47-6 structure
Product name:4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
CAS No:225938-47-6
MF:C15H22N2O2
MW:262.34738
CID:244781
PubChem ID:15431709

4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
    • (2S)-2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpent-4-enamide
    • (2S)-AMINO-N-[(1R,2R)-2-HYDROXY-1-METHYL-2-PHENYLETHYL]-N-METHYL-4-PENTENAMIDE
    • AG-E-64629
    • CTK4E9787
    • -N-(2-hydroxy-1-methyl-2-phenethyl)-2-amino-N-methyl-4-pentenamide
    • DTXSID60572718
    • 225938-47-6
    • Inchi: InChI=1S/C15H22N2O2/c1-4-8-13(16)15(19)17(3)11(2)14(18)12-9-6-5-7-10-12/h4-7,9-11,13-14,18H,1,8,16H2,2-3H3/t11-,13+,14+/m1/s1
    • InChI Key: RNCFTTJKJVMSSC-XBFCOCLRSA-N
    • SMILES: C=CC[C@@H](C(N([C@@H]([C@@H](C1C=CC=CC=1)O)C)C)=O)N

Computed Properties

  • Exact Mass: 262.16800
  • Monoisotopic Mass: 262.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.6Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 66.56000
  • LogP: 2.17060

4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)- Production Method

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